Teriflunomide

Übersicht

Beschreibung

Teriflunomide is a pyrimidine synthesis inhibitor with anti-inflammatory and immunomodulatory properties. It is the active metabolite of leflunomide and is marketed under the brand name Aubagio. This compound is primarily used to treat relapsing forms of multiple sclerosis, a chronic autoimmune disease affecting the central nervous system .

Wirkmechanismus

Target of Action

Teriflunomide primarily targets the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) . This enzyme plays a crucial role in the de novo synthesis of pyrimidines, which are vital for the proliferation of cells, particularly rapidly dividing cells such as T lymphocytes and B lymphocytes .

Mode of Action

This compound acts as an immunomodulatory agent by inhibiting pyrimidine synthesis . It achieves this by inhibiting the action of DHODH, thereby preventing the synthesis of pyrimidines . This inhibition results in a decrease in the proliferation of activated T and B lymphocytes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the de novo synthesis of pyrimidines . This results in a decrease in the number of activated lymphocytes, thereby diminishing the inflammatory response to auto-antigens .

Pharmacokinetics

This compound is well absorbed following oral administration . It is almost entirely protein-bound in plasma (>99%) . The drug demonstrates linear pharmacokinetics at doses of 5–25 mg/day . It has a mean plasma half-life of 10–18 days, and steady-state levels are achieved within 20 weeks . This compound is metabolized via hydrolysis to minor metabolites . Other minor metabolic pathways include oxidation, N-acetylation, and sulfate conjugation . This compound is eliminated unchanged and mainly through bile .

Result of Action

The action of this compound leads to a decrease in the amount of activated CNS lymphocytes, resulting in anti-inflammatory and antiproliferative effects . This is thought to reduce the number of lymphocytes and interfere with their ability to produce the disease response and nerve damage that ultimately leads to relapses .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other potentially hepatotoxic drugs may increase the risk of severe liver injury . Additionally, patients with preexisting liver disease may be at increased risk of developing elevated transaminase concentrations during this compound therapy . It’s also important to note that the drug’s efficacy and stability can be affected by factors such as the patient’s overall health status, other medications they are taking, and their individual response to treatment.

Biochemische Analyse

Biochemical Properties

Teriflunomide acts by suppressing the production of new pyrimidines through the inhibition of the enzyme dihydro-orotate dehydrogenase . This biochemical reaction is crucial for the synthesis of DNA and RNA, thereby affecting the proliferation of cells, particularly those of the immune system.

Cellular Effects

This compound has been shown to preserve neuronal activity and protect mitochondria in brain slices exposed to oxidative stress . It also influences cell function by modulating phosphatidylinositol-3-kinase (PI3K) inhibition-mediated behavior alteration in mice .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of dihydro-orotate dehydrogenase, an enzyme involved in the de novo synthesis of pyrimidines . By inhibiting this enzyme, this compound reduces the synthesis of pyrimidines, thereby affecting DNA and RNA synthesis and cell proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to effectively mitigate behavioral and biochemical alterations induced by scopolamine . This includes improvements in memory, locomotion, and motor coordination, which might be attributed to the oxidative and inflammatory stress inhibitory potential of this compound .

Dosage Effects in Animal Models

In animal models, different dosages of this compound have shown varying effects. For instance, in mice, this compound at a dosage of 10 mg/kg and 20 mg/kg was able to mitigate scopolamine-induced cognitive impairment .

Metabolic Pathways

This compound is involved in the pyrimidine synthesis pathway, where it inhibits the enzyme dihydro-orotate dehydrogenase . This inhibition affects the production of new pyrimidines, thereby influencing DNA and RNA synthesis and cell proliferation.

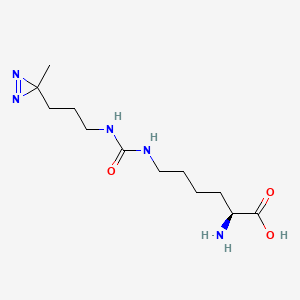

Vorbereitungsmethoden

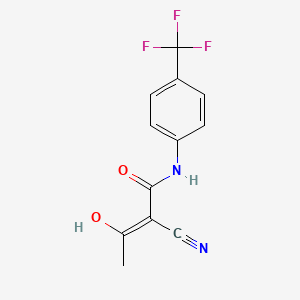

Synthetic Routes and Reaction Conditions: The preparation of teriflunomide involves several steps. One common method includes the reaction of cyano acetyl chloride with para-trifluoromethylaniline in the presence of an acid-binding agent to form 2-cyano-N-(4-trifluoromethyl-phenyl)-acetamide. This intermediate is then reacted with acetyl chloride and an acid-binding agent to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the condensation of methyl acetoacetate with triethyl orthoformate to generate ethoxy methylene methyl acetoacetate. This compound undergoes cyclization with azanol to form 5-methyl isoxazole-4-formic acid, which is then reacted with sulfur oxychloride to produce the corresponding acyl chloride. The final step involves condensation with para-trifluoromethylaniline and subsequent ring-opening under alkaline conditions to obtain this compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Teriflunomid unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, Oxidation, N-Acetylierung und Sulfatkonjugation .

Häufige Reagenzien und Bedingungen:

Hydrolyse: Tritt typischerweise unter sauren oder basischen Bedingungen auf und führt zur Bildung von Nebenmetaboliten.

Oxidation: Beinhaltet die Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.

N-Acetylierung: Verwendet Essigsäureanhydrid oder Acetylchlorid in Gegenwart einer Base.

Sulfatkonjugation: Beinhaltet die Verwendung von Schwefelsäure oder Sulfatdonoren.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Nebenmetaboliten, die aus Hydrolyse, Oxidation, N-Acetylierung und Sulfatkonjugation resultieren .

Wissenschaftliche Forschungsanwendungen

Teriflunomid hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: Als Modellverbindung zur Untersuchung der Hemmung der Pyrimidinsynthese und ihrer Auswirkungen auf zelluläre Prozesse verwendet.

Medizin: Wird hauptsächlich zur Behandlung von schubförmigen Formen der Multiplen Sklerose eingesetzt.

5. Wirkmechanismus

Teriflunomid entfaltet seine Wirkung durch die selektive und reversible Hemmung des mitochondrialen Enzyms Dihydroorotat-Dehydrogenase, das für die De-novo-Pyrimidinsynthese unerlässlich ist. Diese Hemmung führt zu einer Verringerung der Proliferation aktivierter T- und B-Lymphozyten, ohne Zelltod zu verursachen. Die Reduktion der Lymphozytenproliferation wird für seine immunmodulatorischen und entzündungshemmenden Wirkungen bei Multipler Sklerose verantwortlich gemacht .

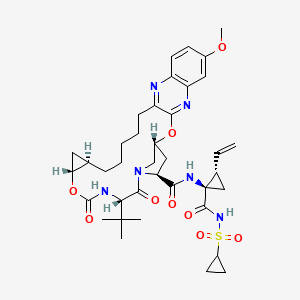

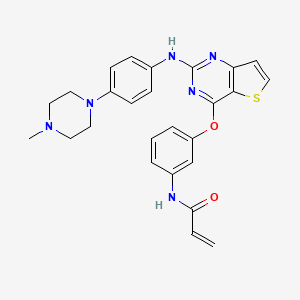

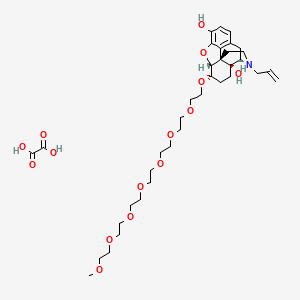

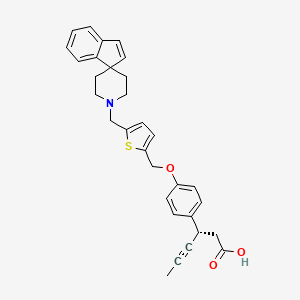

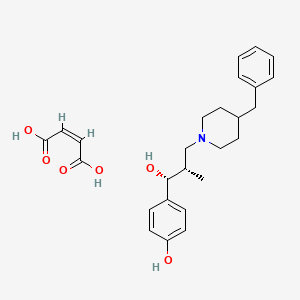

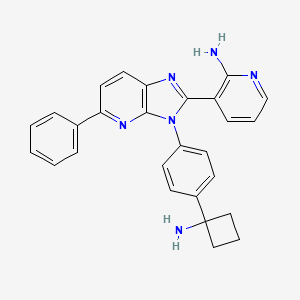

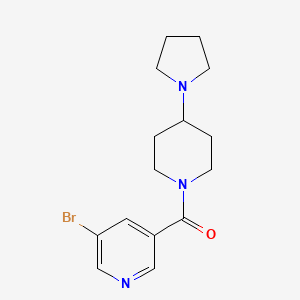

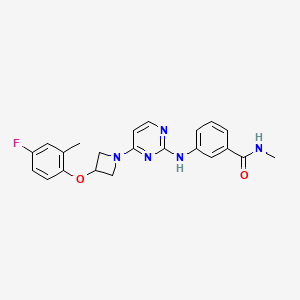

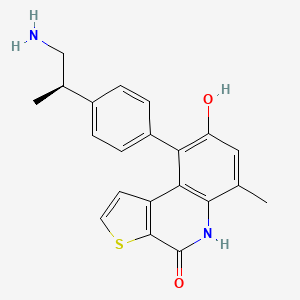

Ähnliche Verbindungen:

Leflunomid: Die Ausgangssubstanz von Teriflunomid, die auch als immunmodulatorisches Medikament eingesetzt wird.

Interferon beta-1a (Avonex): Ein weiteres Medikament zur Behandlung der Multiplen Sklerose, jedoch mit einem anderen Wirkmechanismus.

Glatirameracetat (Copaxone): Wird zur Behandlung von schubförmigen Formen der Multiplen Sklerose eingesetzt und wirkt durch Modulation der Immunantwort.

Einzigartigkeit von Teriflunomid: Teriflunomid ist einzigartig in seiner selektiven Hemmung der Dihydroorotat-Dehydrogenase, die zu einer gezielten Reduktion der Lymphozytenproliferation führt. Im Gegensatz zu anderen immunmodulatorischen Medikamenten verursacht Teriflunomid keine signifikante Immunsuppression, was es zu einer sichereren Option für die Langzeitbehandlung der Multiplen Sklerose macht .

Vergleich Mit ähnlichen Verbindungen

Leflunomide: The parent compound of teriflunomide, also used as an immunomodulatory drug.

Interferon beta-1a (Avonex): Another drug used to treat multiple sclerosis, but with a different mechanism of action.

Glatiramer acetate (Copaxone): Used to treat relapsing forms of multiple sclerosis, works by modulating the immune response.

Uniqueness of this compound: this compound is unique in its selective inhibition of dihydroorotate dehydrogenase, leading to a targeted reduction in lymphocyte proliferation. Unlike other immunomodulatory drugs, this compound does not cause significant immune suppression, making it a safer option for long-term treatment of multiple sclerosis .

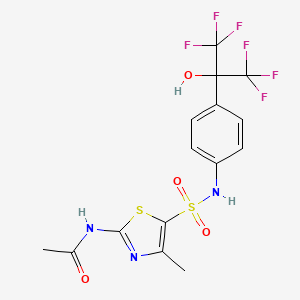

Eigenschaften

IUPAC Name |

(Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-8(3-5-9)12(13,14)15/h2-5,18H,1H3,(H,17,19)/b10-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTNUDOFZCWSZMS-YFHOEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(\C#N)/C(=O)NC1=CC=C(C=C1)C(F)(F)F)/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893457 | |

| Record name | Teriflunomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in DMSO (practically insoluble in water). | |

| Record name | Teriflunomide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08880 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The exact mechanism by which teriflunomide acts in MS is not known. What is known is that teriflunomide prevents pyrimidine synthesis by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase, and this may be involved in its immunomodulatory effect in MS. | |

| Record name | Teriflunomide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08880 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

163451-81-8, 108605-62-5 | |

| Record name | Teriflunomide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163451-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenamide, 2-cyano-3-hydroxy-N-(4-(trifluoromethyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108605625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Teriflunomide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163451818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Teriflunomide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08880 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Teriflunomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERIFLUNOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C058IKG3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[(1R,2R)-2-[(3R)-3-aminopiperidin-1-yl]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chlorobenzonitrile;dihydrochloride](/img/structure/B560093.png)

![9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;hydrochloride](/img/structure/B560098.png)

![N-(4-Chloropyridin-3-yl)-4-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B560100.png)